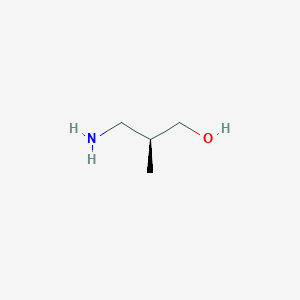

(2S)-3-amino-2-methylpropan-1-ol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis, serving as crucial auxiliaries, ligands, and catalysts. acs.orgsioc-journal.cn Their utility stems from the presence of both an amino and a hydroxyl group, which can coordinate to metal centers, forming stable chiral environments that effectively control the stereochemical outcome of a wide range of chemical transformations. polyu.edu.hk These transformations include asymmetric reductions of ketones, aldol (B89426) reactions, and conjugate additions. polyu.edu.hkrsc.org

The ability to readily derive chiral amino alcohols from naturally occurring and inexpensive starting materials, such as amino acids, further enhances their appeal in synthetic organic chemistry. polyu.edu.hk This accessibility has led to the development of a diverse library of chiral amino alcohols, each with specific applications in inducing stereoselectivity. acs.org The stereogenic centers within the amino alcohol backbone create a chiral pocket that directs the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer over the other.

Stereochemical Purity and its Importance in Organic Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic chemistry with profound implications for a compound's physical, chemical, and biological properties. numberanalytics.comsolubilityofthings.comiitk.ac.in In the context of organic transformations, controlling the stereochemistry is paramount for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.com

The stereochemical purity of a chiral auxiliary or catalyst, such as (2S)-3-amino-2-methylpropan-1-ol, directly impacts the enantiomeric excess (e.e.) of the final product. nih.gov Even small impurities of the opposite enantiomer can significantly diminish the stereoselectivity of a reaction, leading to a mixture of stereoisomers that can be difficult and costly to separate. Therefore, the synthesis and use of stereochemically pure reagents are essential for achieving high levels of asymmetric induction and ensuring the desired biological activity and safety of the target molecules. solubilityofthings.comnumberanalytics.com The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in drug development. solubilityofthings.com

Overview of Research Directions for this compound

Current research involving this compound is focused on expanding its utility in asymmetric synthesis and exploring its potential as a precursor for novel chiral ligands and catalysts. Scientists are investigating its application in the synthesis of complex natural products and pharmaceutically active compounds.

One area of investigation involves the modification of the amino and hydroxyl groups to fine-tune the steric and electronic properties of the resulting catalysts, thereby enhancing their reactivity and selectivity in various asymmetric transformations. polyu.edu.hk For instance, the derivatization of the amino group can lead to the formation of Schiff bases, which are valuable ligands in asymmetric catalysis.

Furthermore, this compound serves as a chiral building block for the synthesis of more elaborate molecules. Its defined stereochemistry is transferred to the target molecule, providing a reliable method for introducing chirality. Researchers are actively exploring new synthetic routes that utilize this compound to access novel molecular architectures with potential applications in materials science and medicinal chemistry. For example, it has been used in the preparation of novel inhibitors and as a component in the synthesis of complex heterocyclic structures.

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 88586-62-3 |

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| Boiling Point | 160.15 °C |

| Density | 0.97 g/cm³ |

| Flash Point | 70.92 °C |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88586-62-3 | |

| Record name | (2S)-3-amino-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 2s 3 Amino 2 Methylpropan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched compounds, often employing chiral catalysts or reagents to control the stereochemical outcome of a reaction.

Catalytic Asymmetric Reductions of Precursors to (2S)-3-Amino-2-methylpropan-1-ol

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral alcohols from prochiral ketones. researchgate.netmdpi.comresearchgate.net These methods often utilize transition metal complexes with chiral ligands. mdpi.comresearchgate.net For the synthesis of this compound, a suitable precursor would be a β-amino ketone. The asymmetric reduction of the ketone functionality, guided by a chiral catalyst, would yield the desired chiral amino alcohol.

A notable advancement in this area is the use of iridium catalysts with multidentate P,N,OH ligands for the asymmetric hydrogenation of acetophenone (B1666503) derivatives, achieving high enantioselectivities. mdpi.com While not directly applied to a precursor of this compound in the cited study, this approach demonstrates the potential of such catalytic systems.

Another relevant strategy is the asymmetric transfer hydrogenation (ATH) of N-(tert-butylsulfinyl)imines catalyzed by a ruthenium complex with 2-amino-2-methylpropan-1-ol as a simple, inexpensive ligand. acs.org This method has proven effective for a range of aromatic and aliphatic sulfinylimines. acs.org

The development of biocatalysts, such as ene-reductases (ERs) and transaminases (TAms), also presents a green and efficient alternative for producing chiral amino alcohols. ucl.ac.uk An ER-TAm cascade could potentially be designed for the molecular assembly of this compound from an unsaturated α-hydroxyketone precursor. ucl.ac.uk

Table 1: Examples of Catalytic Asymmetric Reduction Systems

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Ir(P,N,O) complexes | Prochiral ketones | High enantioselectivities and activities. mdpi.com |

| Ru complex with 2-amino-2-methylpropan-1-ol | N-(tert-butylsulfinyl)imines | Uses an inexpensive and simple ligand. acs.org |

Enantioselective Amination Strategies

Enantioselective amination introduces a nitrogen-containing group into a molecule in a stereocontrolled manner. One such method involves the use of chiral imidazolidin-2-ones as chiral auxiliaries. researchgate.net These auxiliaries have been successfully used in asymmetric alkylation and aldol (B89426) reactions, demonstrating their potential for controlling stereochemistry in the synthesis of chiral molecules. researchgate.net

A direct approach to primary arylamines has been developed through the electrochemical amination of aryl halides with ammonia, although this method is more suited for the synthesis of aromatic amines. researchgate.net

The Buchwald-Hartwig amination reaction has also been optimized for the preparation of pharmaceutical intermediates, showcasing its utility in C-N bond formation. researchgate.net A stereoretentive C-N coupling of optically active amines, amino alcohols, and amino acid esters with aryl bromides has been achieved using a light-driven molecular nickel catalyst. researchgate.net

Chemoenzymatic and Biocatalytic Routes to Chiral Amino Alcohols

Chemoenzymatic and biocatalytic methods are increasingly recognized for their high selectivity and environmentally benign reaction conditions. ucl.ac.uktu-darmstadt.de These approaches often utilize enzymes to perform key stereoselective transformations.

Ene-reductases (ERs) and transaminases (TAms) can be used in a biocatalytic cascade to synthesize diastereomerically enriched amino alcohols. ucl.ac.uk This strategy represents a significant advancement in green chemistry for the production of valuable chiral synthons. ucl.ac.uk

Amine dehydrogenases (AmDHs) have been engineered for the asymmetric reductive amination of α-hydroxy ketones to produce β-amino alcohols with high conversion and enantiomeric excess. tudelft.nl While many engineered AmDHs exhibit (S)-stereoselectivity, efforts are ongoing to evolve (R)-selective enzymes. tudelft.nl

Lipase-catalyzed kinetic resolution is another powerful chemoenzymatic strategy. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the kinetic resolution of racemic alcohols, leading to the separation of enantiomers. uniovi.es

Table 2: Biocatalytic Approaches to Chiral Amino Alcohols

| Enzyme Class | Transformation | Key Advantages |

|---|---|---|

| Ene-reductases (ERs) & Transaminases (TAms) | Asymmetric synthesis from unsaturated precursors | High stereoselectivity, green process. ucl.ac.uk |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of α-hydroxy ketones | High conversion and enantioselectivity. tudelft.nl |

Chiral Pool Synthesis Utilizing Natural Precursors to this compound

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This approach avoids the need for asymmetric induction or resolution steps.

For the synthesis of this compound, a potential natural precursor could be an amino acid with a similar carbon skeleton. For example, L-valine, an essential amino acid, possesses the desired stereocenter at the C2 position. A synthetic route could involve the reduction of the carboxylic acid group of L-valine to a primary alcohol.

While direct examples for the synthesis of this compound from a specific natural precursor were not found in the provided search results, the principle of chiral pool synthesis is well-established. For instance, chiral β-amino alcohols have been prepared from (+)-limonene, a natural terpene. researchgate.net

Diastereoselective Synthesis through Chiral Auxiliary Control

Diastereoselective synthesis involves the use of a chiral auxiliary, a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Auxiliary Selection and Design for this compound Synthesis

The selection of an appropriate chiral auxiliary is crucial for achieving high diastereoselectivity. Several classes of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis.

Evans-type oxazolidin-2-ones are widely used due to their efficiency and versatility in asymmetric enolate alkylation and aldol reactions. bath.ac.uk These auxiliaries can be immobilized on a polymer support, allowing for easier separation and potential recycling. bath.ac.uk

Imidazolidin-2-ones , derived from natural tartaric acid, have also been employed as chiral auxiliaries in aldol and alkylation reactions, leading to homochiral products with high enantiomeric excess. researchgate.net

Pseudoephenamine , a chiral amino alcohol, serves as a practical chiral auxiliary in diastereoselective alkylation reactions, often providing higher diastereoselectivities compared to pseudoephedrine. harvard.edu Its amides are also more prone to crystallization, which can facilitate purification. harvard.edu

N-tert-Butanesulfinamide (Ellman's sulfinamide) is a versatile chiral auxiliary for the synthesis of α-chiral primary amines. acs.org Nucleophilic addition to N-tert-butanesulfinyl aldimines provides a route to 1,2-disubstituted β-amino alcohols with high diastereoselectivity. acs.org

The choice of the chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. The design of new and more efficient chiral auxiliaries remains an active area of research.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans-type oxazolidin-2-ones | Asymmetric alkylations and aldol reactions | High efficiency and versatility. bath.ac.uk |

| Imidazolidin-2-ones | Asymmetric aldol and alkylation reactions | Derived from natural tartaric acid, high enantiomeric excess. researchgate.net |

| Pseudoephenamine | Diastereoselective alkylation reactions | High diastereoselectivity, crystalline derivatives. harvard.edu |

Stereochemical Induction and Diastereomer Separation

The synthesis of enantiomerically pure compounds like this compound often relies on inducing a specific stereochemical outcome. This can be achieved by using a chiral starting material or auxiliary that directs the formation of a new stereocenter. When a reaction creates a new chiral center in a molecule that already contains one, the products are diastereomers. These diastereomers, unlike enantiomers, have different physical properties, which allows for their separation.

One common strategy involves the diastereoselective reduction of a ketone. For instance, the reduction of β-amino ketones can be controlled to favor either the syn or anti diastereomer by selecting the appropriate reducing agent. The use of LiAlH(O-t-Bu)3 often leads to the anti isomer, while catecholborane can selectively produce the syn isomer. tohoku.ac.jp This selectivity arises from the transition state geometry, where intramolecular hydride transfer can be favored. tohoku.ac.jp Another approach is to start with a well-defined chiral precursor, such as Garner's aldehyde, which allows for the controlled construction of multiple stereocenters. elsevierpure.com

Once a mixture of diastereomers is formed, separation is crucial. While techniques like column chromatography are common, they can be challenging if the diastereomers have very similar Rf values. nih.gov In such cases, fractional crystallization of diastereomeric salts is a powerful alternative. A racemic mixture can be resolved by reacting it with a chiral resolving agent, such as S-naproxen or a derivative of tartaric acid, to form diastereomeric salts. google.com These salts have different solubilities, allowing one to be selectively crystallized from the solution. The desired enantiomer can then be recovered from the crystallized salt. google.com For analytical and preparative scale separations, chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a crown ether-based column, can effectively separate diastereomers. google.commdpi.com

| Method | Description | Resolving Agent/Stationary Phase Example | Application Note | Reference |

|---|---|---|---|---|

| Fractional Crystallization | Formation of diastereomeric salts with a chiral acid or base, which are then separated based on differences in solubility. | S-naproxen, (+)-di-O,O′-p-toluoyltartaric acid | Effective for large-scale industrial resolution of racemic mixtures. google.com | google.com |

| Chiral HPLC | Chromatographic separation using a column that contains a chiral stationary phase (CSP). | Crown ether-based columns (e.g., CROWNPAK CR-I(+)) | Provides excellent separation for both analytical and preparative purposes, especially for complex peptide diastereomers. mdpi.com | google.commdpi.com |

| Column Chromatography | Standard chromatographic separation on a stationary phase like silica (B1680970) gel. | Silica Gel | Can be difficult and inefficient if the diastereomers have very similar polarities and Rf values. nih.gov | nih.gov |

Optimization of Synthetic Pathways for Enhanced Enantiopurity and Yield

Enzymatic reactions offer a powerful tool for optimization. Biocatalytic systems, using enzymes like lipases or alcohol dehydrogenases, can operate under mild conditions and often exhibit exceptional levels of enantioselectivity and diastereoselectivity. acs.orgnih.gov The optimization of a bienzymatic reductive cascade for producing chiral chlorohydrins involved screening cosolvents, temperature, and enzyme loading. It was found that using 2-propanol as a cosolvent and lowering the temperature from 30°C to 25°C improved both conversion (>99%) and enantioselectivity (from 93% to 97% ee). acs.org

In non-enzymatic reactions, such as the copper-catalyzed three-component synthesis of morpholines, screening various solvents and temperatures is critical. In one study, toluene (B28343) was found to be a superior solvent to acetonitrile (B52724) or DCE, and a reaction temperature of 90°C gave a better yield than higher temperatures. nih.gov Similarly, in palladium-catalyzed aza-Claisen rearrangements, the addition of a re-oxidant like p-benzoquinone was found to prevent side reactions catalyzed by Pd(0) species that formed in situ. This optimization led to cleaner reactions and improved yields of the desired product. psu.edu The choice of the base and its stoichiometry can also dramatically influence the yield and diastereomeric ratio of a cycloaddition product. nih.gov

| Reaction Type | Parameter Optimized | Initial Conditions/Result | Optimized Conditions/Result | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | Temperature & Cosolvent | 30°C; 93% ee | 25°C, 5% 2-Propanol; 97% ee, >99% conversion | acs.org |

| Copper-Catalyzed Cycloaddition | Solvent | DCE or MeCN; Lower yields | Toluene; 70% yield | nih.gov |

| Palladium-Catalyzed Rearrangement | Additive | No additive; Formation of side products | Addition of p-benzoquinone; Cleaner reaction, improved yield | psu.edu |

| [5+2] Cycloaddition | Base | DABCO (2.0 equiv); 56% yield | N-Methylpyrrolidine (4.0 equiv); 69% yield, 10:1 dr | nih.gov |

Application of 2s 3 Amino 2 Methylpropan 1 Ol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Design and Synthesis of Metal Complexes with (2S)-3-Amino-2-methylpropan-1-ol Derivatives

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to the structural and electronic properties of the metal complex it forms. The design of such complexes involves the strategic modification of the parent amino alcohol to create a ligand that imparts a specific chiral environment around the metal center.

Coordination Chemistry and Ligand Architectures

Ligands derived from amino alcohols like this compound can coordinate to a metal center in several ways. The amino and hydroxyl groups can act as a bidentate N,O-chelate, forming a stable five-membered ring with the metal. This chelation is a common feature in many successful chiral catalysts.

The synthesis of ligands from this compound would typically involve derivatization of the amino and/or hydroxyl groups to introduce other coordinating moieties or sterically demanding groups. Common synthetic strategies include:

Schiff Base Formation: Condensation of the primary amine with a substituted salicylaldehyde (B1680747) or other carbonyl compounds can yield multidentate Schiff base ligands. These ligands offer tunable steric and electronic properties based on the substituents on the aldehyde.

Oxazoline (B21484) Formation: The amino alcohol can be converted into a chiral oxazoline ring. Phosphino-oxazoline (PHOX) ligands, for instance, are a highly successful class of ligands where the oxazoline moiety is combined with a phosphine (B1218219) group, providing a P,N-bidentate coordination.

Aminophosphine (B1255530) Synthesis: The amino group can be functionalized to incorporate phosphine moieties, leading to aminophosphine ligands. These are particularly effective in transition metal catalysis.

The general synthetic approach to a metal complex involves the reaction of the synthesized ligand with a suitable metal precursor (e.g., a metal halide, acetate, or acetylacetonate) in an appropriate solvent. The resulting complex's geometry—be it square planar, tetrahedral, or octahedral—is dictated by the metal's coordination preferences and the ligand's architecture.

Stereoelectronic Properties of this compound-Derived Ligands

The stereoelectronic properties of a ligand are crucial in determining the enantioselectivity of the catalyzed reaction. These properties are a combination of the steric hindrance around the metal center and the electronic nature of the coordinating atoms.

Steric Effects: The chiral center of this compound, with its methyl group at the C2 position, provides a specific chiral environment. The steric bulk of this group, and any other substituents introduced during ligand synthesis, can effectively shield certain coordination sites on the metal, thereby directing the approach of the substrate and favoring the formation of one enantiomer of the product. The conformation of the chelate ring formed upon coordination also plays a significant role in defining the chiral pocket.

Electronic Effects: The electronic properties of the donor atoms (nitrogen and oxygen) influence the Lewis acidity of the metal center. Modification of the ligand, for example, by introducing electron-donating or electron-withdrawing groups on an aromatic backbone, can fine-tune the electronic nature of the catalyst. This, in turn, affects the binding of the substrate and the energetics of the catalytic cycle, ultimately impacting both the activity and the enantioselectivity of the catalyst.

Utilization in Enantioselective Organic Transformations

Metal complexes bearing chiral ligands derived from amino alcohols are widely employed in a range of enantioselective reactions. While specific data for catalysts based on this compound is limited, the following sections describe the general application of such catalysts in key organic transformations.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are fundamental methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and alkenes. Rhodium and ruthenium complexes are often the catalysts of choice for these transformations.

Chiral N,O-bidentate ligands derived from amino alcohols can coordinate to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate. In the case of transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used. The general performance of such catalysts is often presented in data tables summarizing the substrate scope, reaction conditions, and the resulting enantiomeric excess (ee) and yield of the product.

A hypothetical data table for the asymmetric transfer hydrogenation of acetophenone (B1666503) catalyzed by a Ruthenium complex of a this compound-derived ligand might look like this:

| Entry | Ligand | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | L1 | Acetophenone | 25 | 12 | 95 | 92 (R) |

| 2 | L1 | 1-Naphthyl methyl ketone | 25 | 24 | 92 | 90 (R) |

| 3 | L1 | 2-Chloroacetophenone | 25 | 18 | 98 | 95 (R) |

L1 represents a hypothetical ligand derived from this compound.

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Allylation)

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral metal complexes play a pivotal role in achieving high levels of stereocontrol in these reactions.

Aldol Reaction: The enantioselective aldol reaction, which forms a β-hydroxy carbonyl compound, can be catalyzed by chiral Lewis acids. Copper(II) and Zinc(II) complexes with chiral amino alcohol-derived ligands are known to be effective. The chiral ligand creates a specific environment that controls the facial selectivity of the enolate attack on the aldehyde.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael reaction, can be rendered enantioselective using chiral catalysts. Zinc and copper complexes are again prominent in this area. The catalyst activates the electrophile and/or the nucleophile and directs the approach of the nucleophile to one face of the Michael acceptor.

Allylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the formation of new C-C, C-N, and C-O bonds. Chiral phosphine ligands, which can be synthesized from amino alcohols, are extensively used. These ligands control the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Below is a representative data table for an enantioselective Michael addition of diethyl malonate to chalcone, hypothetically catalyzed by a Zinc complex of a this compound derivative:

| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | L2 | Toluene (B28343) | 0 | 24 | 88 | 91 |

| 2 | L2 | THF | 0 | 24 | 85 | 88 |

| 3 | L2 | CH2Cl2 | 0 | 24 | 90 | 93 |

L2 represents a hypothetical ligand derived from this compound.

Other Asymmetric Reactions Mediated by this compound Catalysts

The versatility of chiral amino alcohol-derived ligands extends to a variety of other asymmetric transformations. These can include Diels-Alder reactions, Henry reactions, and various cycloadditions. In each case, the fundamental principle remains the same: the chiral metal complex creates a three-dimensional environment that favors one of the two possible diastereomeric transition states, leading to an excess of one enantiomer of the product. The specific design of the ligand, including the nature of the substituents and the type of metal used, is tailored to the specific demands of the reaction.

Role as a Stoichiometric Chiral Auxiliary in Asymmetric Induction

This compound, a chiral amino alcohol derived from the natural amino acid L-valine, serves as a versatile and effective stoichiometric chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, thereby directing the stereochemical outcome of a subsequent chemical transformation. The chiral environment established by the auxiliary shields one face of the reactive center, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary can be cleaved and potentially recovered for reuse.

The application of this compound as a chiral auxiliary often involves its conversion into a more rigid cyclic structure, such as an oxazolidinone. This is a common strategy that enhances the stereodirecting ability of the auxiliary by reducing conformational flexibility.

Attachment:

The attachment of the this compound-derived auxiliary to a substrate, typically a carboxylic acid derivative, is a crucial first step. A widely employed method involves the formation of an N-acyl oxazolidinone. This process generally consists of two key steps:

Formation of the Oxazolidinone: this compound is reacted with a carbonate-forming reagent, such as diethyl carbonate or phosgene, to form the corresponding oxazolidinone. This reaction creates a stable heterocyclic ring that will serve as the chiral directing group.

N-Acylation: The oxazolidinone is then acylated with the desired carboxylic acid derivative. This is often achieved by deprotonating the nitrogen of the oxazolidinone with a strong base, like n-butyllithium, followed by the addition of an acyl chloride or anhydride (B1165640). This covalent linkage attaches the chiral auxiliary to the substrate.

Removal:

After the desired asymmetric transformation has been accomplished, the chiral auxiliary must be removed from the product without causing racemization of the newly formed stereocenter. The choice of cleavage method depends on the desired functionality of the final product. Common strategies for the removal of oxazolidinone auxiliaries derived from this compound include:

Hydrolysis: Treatment with reagents such as lithium hydroxide (B78521) (LiOH) or lithium hydroperoxide (LiOOH) cleaves the N-acyl bond to yield the corresponding carboxylic acid. This is a mild method that is often used to preserve the integrity of the chiral product.

Reduction: The use of reducing agents, such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄), results in the formation of the corresponding primary alcohol.

Conversion to other functional groups: The N-acyl oxazolidinone can also be converted to other functional groups, such as aldehydes or esters, using specific reagents and conditions.

The following table summarizes common attachment and removal strategies for oxazolidinone auxiliaries derived from this compound.

| Process | Method | Reagents | Product of Cleavage |

| Attachment | N-Acylation of Oxazolidinone | 1. n-Butyllithium 2. Acyl Chloride/Anhydride | N-Acyl Oxazolidinone |

| Removal | Hydrolysis | Lithium Hydroxide (LiOH) or Lithium Hydroperoxide (LiOOH) | Carboxylic Acid |

| Removal | Reduction | Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Removal | Transesterification | Sodium Methoxide (NaOMe) in Methanol | Methyl Ester |

Following the cleavage of the auxiliary from the reaction product, the liberated this compound or its oxazolidinone form is present in the reaction mixture. To be recycled, it must be separated from the product and any byproducts and then purified.

Recovery and Purification:

The recovery process typically involves standard laboratory techniques such as:

Extraction: The auxiliary can often be separated from the product by liquid-liquid extraction, taking advantage of differences in solubility and polarity. For instance, after acidic or basic workup, the amino alcohol auxiliary may be soluble in the aqueous phase while the desired product remains in the organic phase.

Chromatography: Column chromatography is a common method for purifying the recovered auxiliary to a high degree of chemical and optical purity.

Crystallization: If the auxiliary is a crystalline solid, recrystallization can be an effective purification technique.

Regeneration:

Once recovered and purified, the this compound can be reused to synthesize the oxazolidinone auxiliary for subsequent rounds of asymmetric synthesis. The regeneration process involves the same chemical transformation used in the initial preparation of the auxiliary. The optical purity of the recycled auxiliary should be verified to ensure that no racemization occurred during the reaction or workup process.

The viability of recycling is dependent on the stability of the auxiliary to the reaction and cleavage conditions, as well as the efficiency of the recovery and purification process. High recovery yields and the preservation of enantiomeric purity are essential for a sustainable and economical process.

The following table outlines the general steps involved in the recycling and regeneration of this compound auxiliaries.

| Step | Procedure | Key Considerations |

| 1. Cleavage | Removal of the auxiliary from the product. | Choice of cleavage method to ensure auxiliary stability. |

| 2. Separation | Isolation of the auxiliary from the reaction mixture. | Efficient extraction or other separation techniques. |

| 3. Purification | Removal of impurities from the recovered auxiliary. | Chromatography, crystallization, or distillation. |

| 4. Purity Analysis | Verification of chemical and optical purity. | NMR, HPLC, or polarimetry. |

| 5. Regeneration | Conversion back to the active auxiliary form (e.g., oxazolidinone). | Standard synthetic procedures. |

Mechanistic Investigations and Computational Studies of 2s 3 Amino 2 Methylpropan 1 Ol

Elucidation of Reaction Mechanisms in Catalytic Cycles

(2S)-3-amino-2-methylpropan-1-ol has been identified as an effective component in various catalytic systems, most notably in nickel-catalyzed cross-coupling reactions. ethz.ch Detailed mechanistic studies, combining synthetic experiments with kinetic and spectroscopic analysis, have been crucial in mapping out the catalytic pathways. These investigations support a Ni(0)-Ni(II) catalytic cycle for amination reactions where this amino alcohol is used. ethz.ch The cycle typically involves key steps such as oxidative addition, transmetallation, and reductive elimination. ethz.chmit.edu

Transition State Analysis and Intermediate Characterization

A significant achievement in these mechanistic studies has been the synthesis and characterization of a typically unstable transmetallation intermediate. ethz.ch The fleeting nature of this complex often makes it challenging to isolate directly from the catalytic reaction. However, by employing an alternative synthetic organometallic route at lower temperatures, researchers were able to generate and study this intermediate. ethz.ch This allowed for a detailed in-situ NMR analysis of the subsequent C–N bond reductive elimination step, providing a deeper understanding of this crucial bond-forming event. ethz.ch

Table 1: Intermediates in Nickel-Catalyzed Amination Cycle

| Intermediate/Step | Characterization Method | Key Findings |

| Ni(0)-Ligand Adduct | Stoichiometric Experiments | Formation is likely, but its presence under catalytic conditions is inferred due to high amine concentration. ethz.ch |

| Oxidative Addition Complex | Isolation, NMR Spectroscopy | Identified as the resting state of the catalytic cycle; kinetically competent. ethz.ch |

| Transmetallation Complex | In-situ NMR Spectroscopy | Synthesized via an alternative low-temperature pathway for detailed spectroscopic study of reductive elimination. ethz.ch |

| Reductive Elimination | Kinetic Investigations | The final step to form the C-N bond and regenerate the Ni(0) catalyst. ethz.chmit.edu |

Role of Chirality in Reaction Stereoselectivity

The inherent chirality of this compound, stemming from the stereocenter at its second carbon, is fundamental to its application in asymmetric synthesis. ontosight.ai When used as a chiral ligand, its specific three-dimensional structure directs the approach of reactants to the catalytic center, thereby controlling the stereochemical outcome of the reaction. This ability to induce stereoselectivity is critical for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. ontosight.aismolecule.com

The mechanism of stereochemical control often involves the formation of a chelated intermediate where the metal center coordinates with both the amino and hydroxyl groups of the ligand. This rigid, chiral environment dictates the facial selectivity of substrate addition. The sense of asymmetric induction in such reactions has been proposed to arise from the formation of chelated syn enolates, where an electrophile preferentially approaches from the face opposite to the bulky group on the chiral auxiliary's five-membered ring. ox.ac.uk This model explains how the (2S) configuration of the ligand translates into the selective formation of one enantiomer of the product over the other.

Theoretical and Computational Chemistry

Theoretical and computational methods have become indispensable tools for investigating the properties and reactivity of this compound at a molecular level. These studies provide insights that are often difficult to obtain through experimental means alone, offering a detailed picture of conformational preferences, reaction energetics, and intermolecular interactions. researchgate.netfrontiersin.org

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound and its derivatives, DFT calculations are employed to perform conformational analysis and determine the most stable arrangements of the molecule, particularly when it functions as a ligand in a metal complex. frontiersin.orgrsc.org

Researchers have used DFT to perform relaxed potential energy surface (PES) scans of key dihedral angles. frontiersin.org This technique allows for the mapping of the energy landscape as a function of molecular conformation, identifying low-energy structures and the barriers between them. Such analyses are crucial for understanding how the ligand orients itself within a catalyst's coordination sphere, which directly impacts its ability to induce stereoselectivity. frontiersin.org DFT has also been used to model the mechanism of reactions like CO2 absorption into aqueous solutions of the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP), where transition-state optimization and intrinsic reaction coordinate (IRC) calculations reveal the reaction pathways. researchgate.net

Molecular Modeling of Ligand-Substrate-Catalyst Interactions

Molecular modeling provides a visual and quantitative framework for understanding the intricate interactions between this compound, the substrate, and the metal catalyst. These models elucidate the non-covalent forces that govern the assembly and reactivity of the catalytic complex. mit.educhinesechemsoc.org

Table 2: Computed Intermolecular Interactions from DFT Modeling

| Interacting Molecules | Interaction Type | Finding | Reference |

| MOF Catalyst & 3-(benzylamino)propan-1-ol | C–H···π and O–H···O | Specific non-covalent bonds stabilize the ligand-catalyst complex. | chinesechemsoc.org |

| MOF Catalyst & 2-methylbut-3-yn-2-ol | π···π interaction | Interaction between the phenyl ring of the catalyst and the C≡C triple bond of the substrate. | chinesechemsoc.org |

| L3-Ni(0) & Phenyl triflate | π-complex formation | Binding of the substrate to the Ni(0) catalyst was found to be exergonic. | mit.edu |

Prediction of Enantioselectivity via Computational Methods

A significant application of computational chemistry is the prediction of enantioselectivity in asymmetric catalysis. By calculating the energy profiles for the reaction pathways leading to different stereoisomers, it is possible to predict which enantiomer will be formed preferentially.

Computational models, particularly those based on DFT, can calculate the activation energies for the transition states that lead to the (R) and (S) products. The difference in these energy barriers (ΔΔG‡) can be directly related to the predicted enantiomeric excess (ee) of the reaction. For instance, DFT calculations have shown that using electron-deficient auxiliary ligands can lower the energy barrier for the reductive elimination step in Ni-catalyzed amination, which is a key factor influencing the reaction's success. mit.edu Furthermore, the success of computational methods in accurately predicting NMR chemical shifts for complex and flexible diastereomers provides strong evidence for their reliability in structural assignment. researchgate.net This capability is fundamental to verifying the stereochemical outcome of a reaction and, by extension, supports the use of these methods to predict which diastereomeric transition state is lower in energy, thus predicting the enantioselective outcome.

Derivatization and Structural Modification of 2s 3 Amino 2 Methylpropan 1 Ol

Synthesis of Novel (2S)-3-Amino-2-methylpropan-1-ol Derivatives for Enhanced Performance

The synthesis of novel derivatives from this compound is a key strategy for developing molecules with improved efficacy and selectivity. Research has explored modifications at its reactive sites to create chiral ligands and complex heterocyclic structures. nih.govacs.org For instance, the compound has been used in large-scale palladium-catalyzed Buchwald-Hartwig amination reactions, demonstrating its utility in robust synthetic processes. acs.org

The primary amino group of this compound is a prime site for derivatization. Standard reactions for primary amines, such as acylation, alkylation, and reductive amination, are readily applicable. In a notable application, the amino group is used as a nucleophile in cross-coupling reactions. For example, an optimized, kiloscale Buchwald-Hartwig amination was developed for the coupling of (S)-3-amino-2-methylpropan-1-ol with 6-bromoisoquinoline-1-carbonitrile, a key step in the synthesis of complex pharmaceutical intermediates. acs.org For analytical purposes, the amino group can be derivatized with reagents like 1-naphthylisothiocyanate (NITC) to form a stable derivative suitable for liquid chromatography analysis. osha.gov General methods for amino acid analysis, such as derivatization with o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which react with primary amines, are also relevant. lcms.cz

The hydroxyl group offers another handle for structural modification, most commonly through etherification or esterification. A significant application of modifying the hydroxyl group is in the synthesis of chiral phosphinite ligands. These P,N-type ligands are synthesized by reacting the hydroxyl group of amino alcohols with chlorophosphines, such as chlorodiphenylphosphine (B86185) (Ph₂PCl). sci-hub.se The resulting phosphinites can then be coordinated to transition metals like ruthenium or iridium to form active catalysts for asymmetric hydrogenation. sci-hub.semdpi.com The free hydroxyl group itself, or its deprotonated form, can also play a crucial role by coordinating to the metal center, forming P,N,O-type ligands that demonstrate high activity and selectivity in catalytic reactions. mdpi.com

The bifunctional nature of this compound makes it an ideal substrate for the synthesis of heterocyclic compounds, where both the amino and hydroxyl groups react to form a ring structure.

Oxazolines: The reaction of β-amino alcohols with various reagents can yield oxazoline (B21484) rings. For instance, reacting 2-amino-2-methylpropan-1-ol with N-(α,α-difluorobenzyl)pyrrolidine produces 2-phenyl-4,4-dimethyl-2-oxazoline. google.com These phenol-oxazoline (Hphox) structures are important ligands in coordination chemistry and catalysis. uu.nl

Morpholines: A copper-catalyzed three-component reaction involving an amino alcohol, an aldehyde, and a diazomalonate can produce highly substituted morpholines. nih.gov Although the specific example used 2-amino-2-methylpropan-1-ol (the achiral analogue), the methodology is applicable to chiral amino alcohols like the (2S) enantiomer, providing access to complex chiral morpholine (B109124) derivatives. nih.gov

Pyrimidopyrimidines: General synthetic strategies for complex heterocyclic systems like pyrimido[1,6-a]pyrimidines have been developed using simple amino alcohols such as 3-aminopropan-1-ol, indicating the potential for incorporating the this compound scaffold into similar fused heterocyclic systems. nih.gov

Structure-Activity/Stereoselectivity Relationships (SAR/SSR) in Catalysis

Derivatives of this compound are frequently used as chiral ligands in asymmetric catalysis. Understanding the relationship between the ligand's structure and the catalyst's performance (activity and enantioselectivity) is crucial for rational catalyst design.

Impact of Substituents on Catalytic Activity and Enantioselectivity

The performance of a catalyst is highly dependent on the nature and position of substituents on the chiral ligand. Both electronic and steric factors play a significant role.

In the asymmetric transfer hydrogenation of ketones using Ru(II) catalysts with phosphinite ligands derived from amino alcohols, the electronic properties of substituents on the ligand's aryl rings were found to be influential. sci-hub.se The introduction of an electron-donating methoxy (B1213986) group at the para-position of the aryl ring tended to decrease the catalytic activity, while placing it at the ortho-position increased the reaction rate and improved enantioselectivity (up to 94% ee). sci-hub.se

Similarly, for iridium-based transfer hydrogenation catalysts, the steric bulk of substituents on the ligand can have a dramatic effect. acs.org A study of Ir(bis-carbene) complexes showed that catalysts with primary alkyl "wingtip" substituents (like methyl or neopentyl) were more active than those with secondary alkyl groups (isopropyl). acs.org The catalyst featuring a neopentyl group was by far the most efficient, a result attributed primarily to steric effects. acs.org

The table below summarizes the effect of ligand substituents on catalytic performance in the asymmetric transfer hydrogenation of acetophenone (B1666503).

| Ligand Type | Metal | Substituent Modification | Effect on Activity | Effect on Enantioselectivity | Reference |

| Phosphinite | Ru(II) | p-Methoxy on P-aryl | Decreased | Maintained | sci-hub.se |

| Phosphinite | Ru(II) | o-Methoxy on P-aryl | Increased | Improved | sci-hub.se |

| Bis-carbene | Ir(III) | Primary alkyl (neopentyl) vs. Secondary (isopropyl) | Increased | - | acs.org |

| P,N,OH | Ir(III) | Etherification of OH group | - | Decreased | mdpi.com |

Steric and Electronic Tuning of this compound Ligands

Fine-tuning the steric and electronic properties of ligands derived from this compound is a key strategy for optimizing catalyst performance.

Electronic Tuning: The electronic nature of a ligand can be modified by introducing electron-donating or electron-withdrawing groups. In phosphinite ligands, adding electron-donating groups to the phosphorus-bound aryl rings can influence the electron density at the metal center, thereby affecting catalytic activity. acs.orgsci-hub.se A study on palladium-catalyzed amination found that strong electron donation from the ligand was a key factor for high reactivity. acs.org

Steric Tuning: The steric environment around the metal center, dictated by the bulkiness of the ligand, is critical for achieving high enantioselectivity. By adjusting the size of substituents on the ligand, one can control the access of the substrate to the catalytic site. For instance, the high activity of an iridium catalyst with neopentyl substituents was attributed to the specific steric hindrance provided by this group. acs.org However, excessive steric hindrance can also be detrimental, sometimes leading to lower reaction rates or the formation of side products. nih.gov Research on highly active palladium amination catalysts has shown that a combination of a rigid ligand backbone, strong electron donation, and significant steric hindrance collectively contributes to superior performance. acs.org

Advanced Analytical Methodologies for Research on 2s 3 Amino 2 Methylpropan 1 Ol

Determination of Enantiomeric Excess and Optical Purity

Ensuring the enantiomeric purity of (2S)-3-amino-2-methylpropan-1-ol is paramount for its applications in stereoselective synthesis and pharmaceutical development. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, and various analytical methods are employed for its precise determination.

Chiral chromatography is a cornerstone for separating enantiomers and quantifying the enantiomeric excess of chiral compounds like this compound. Both HPLC and GC, when equipped with a chiral stationary phase (CSP), can effectively resolve the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Direct analysis on a chiral stationary phase is a preferred method for determining the enantiomeric purity of amino alcohols. sigmaaldrich.com CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino alcohols without prior derivatization. sigmaaldrich.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. For similar compounds like (2S,3S)-2-Amino-3-methylpentan-1-ol, a Chiralpak® AD-H column has been used to confirm enantiomeric purity.

Indirect methods, though involving an extra step, are also widely used. This approach involves derivatizing the amino alcohol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. thieme-connect.de These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. sigmaaldrich.comthieme-connect.de The choice of CDA is critical and can significantly influence the resolution. thieme-connect.de

| Technique | Chiral Stationary Phase (CSP) / Derivatizing Agent | Mobile Phase Example | Principle |

|---|---|---|---|

| Direct HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Acetonitrile (B52724)/Water mixtures, often with additives like acetic acid or triethylamine. sigmaaldrich.com | Differential interaction of enantiomers with the CSP. sigmaaldrich.com |

| Indirect HPLC | (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Gradient of Water-Acetonitrile with 0.1% TFA. akjournals.com | Formation of diastereomers with distinct chromatographic behavior on achiral columns. thieme-connect.de |

Chiral Gas Chromatography (GC): Gas chromatography is another powerful technique for enantiomeric separation, particularly for volatile compounds. For amino alcohols like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. google.com A common approach involves acylation, for instance, with trifluoroacetic anhydride (B1165640), to convert the polar amino and hydroxyl groups into less polar esters and amides. google.comcat-online.com The resulting derivatives are then separated on a GC column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. google.comgcms.cz

| Derivatization Reagent | Chiral Stationary Phase (CSP) | Detector | Principle |

|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Perpentylated β-cyclodextrin | Flame Ionization Detector (FID) | Separation of volatile, chiral derivatives on a CSP. google.comcat-online.com |

| (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) | β-DEX 225 | Mass Spectrometry (MS) | Formation of diastereomeric esters for separation and identification. sci-hub.se |

Spectroscopic techniques provide valuable information about the three-dimensional structure of chiral molecules and can be used to determine enantiomeric purity and absolute configuration.

Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.com This technique is highly sensitive to the stereochemistry of the molecule. Chiral amino alcohols can be analyzed directly or after derivatization with a chromophoric group to enhance the CD signal. researchgate.net The resulting CD spectrum is a unique fingerprint for a specific enantiomer, and its intensity can be correlated with the enantiomeric excess. nsf.gov For instance, the formation of a Schiff base between an amino alcohol and an aldehyde probe can induce a strong CD signal, allowing for the determination of the absolute configuration and enantiomeric excess of the amino alcohol. researchgate.netnsf.gov

Chiral NMR Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). researchgate.net These reagents are enantiomerically pure compounds that interact with the enantiomers of the analyte to form transient diastereomeric complexes. researchgate.netresearchgate.net This interaction leads to the differentiation of NMR signals for the (R)- and (S)-enantiomers, allowing for their quantification. researchgate.net Lanthanide complexes have historically been used as chiral shift reagents. tcichemicals.com More recently, various organic molecules, including chiral acids, have been developed as effective CSAs for amino alcohols and their derivatives. researchgate.netresearchgate.net The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers depends on the specific reagent and the analyte. tcichemicals.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com

By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound or its derivative, a detailed three-dimensional electron density map can be generated. numberanalytics.com This map reveals the precise spatial arrangement of every atom in the molecule. The determination of the absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering. ed.ac.ukresearchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). ed.ac.uk Analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry, confirming the (S) configuration at the chiral center of this compound. nih.gov

Furthermore, X-ray diffraction provides detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov This is crucial for understanding the preferred spatial arrangement of the aminomethyl and hydroxymethyl groups relative to the chiral center.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., In-situ NMR)

Understanding the role of this compound in a chemical reaction, for instance as a ligand or a reactant, requires monitoring the reaction as it progresses. In-situ spectroscopic techniques are invaluable for this purpose.

In-situ NMR Spectroscopy: In-situ NMR allows for the real-time monitoring of a chemical reaction directly in the NMR tube. acs.org By acquiring spectra at regular intervals, it is possible to identify and quantify reactants, intermediates, and products, thereby elucidating the reaction pathway and kinetics. acs.orgethz.ch For example, in-situ NMR has been employed to study the kinetics of cross-coupling reactions where amino alcohols like (S)-3-amino-2-methylpropan-1-ol are used as reactants or ligands. acs.orgethz.ch This technique can provide crucial data on reaction rates, resting states of catalysts, and the formation of transient intermediates, which are essential for optimizing reaction conditions and understanding the underlying mechanism. ethz.chuni-regensburg.de

Future Prospects and Emerging Research Areas for 2s 3 Amino 2 Methylpropan 1 Ol

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of (2S)-3-amino-2-methylpropan-1-ol. The goal is to develop environmentally benign processes that are both efficient and economically viable.

Biocatalysis:

A significant area of research is the use of biocatalysts, such as enzymes, to produce chiral amino alcohols. ucl.ac.uk Amine dehydrogenases (AmDHs) have shown promise in the biocatalytic reductive amination of keto-alcohols to produce chiral amino alcohols. whiterose.ac.ukresearchgate.net For instance, native AmDHs have been successfully used for the synthesis of short-chain chiral alkyl amines and amino alcohols, achieving high conversions and enantioselectivities for compounds like (S)-3-aminobutan-1-ol. whiterose.ac.ukresearchgate.net While direct biocatalytic synthesis of this compound is still an area of active research, the success with structurally similar compounds suggests its feasibility. The advantages of biocatalysis include mild reaction conditions, high stereoselectivity, and reduced waste generation, aligning with the core tenets of green chemistry. ucl.ac.uk

Aqueous Micellar Catalysis:

Another sustainable approach involves performing catalytic reactions in water. A general protocol using heterogeneous catalysis has been developed for palladium-catalyzed C-N cross-coupling reactions in water. acs.org This method utilizes a nanoparticle catalyst with a biodegradable surfactant to form nanoreactors in recyclable water, enabling efficient bond formation. acs.org Such aqueous micellar catalysis can be applied to reactions involving this compound, reducing the reliance on volatile organic solvents.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis (e.g., Biocatalysis) |

| Solvents | Often uses volatile organic solvents. | Primarily uses water or biodegradable solvents. ucl.ac.ukacs.org |

| Catalysts | May involve heavy metals with potential for leaching. | Utilizes enzymes or recyclable nanoparticle catalysts. whiterose.ac.ukresearchgate.netacs.org |

| Reaction Conditions | Can require high temperatures and pressures. | Typically proceeds under mild, ambient conditions. ucl.ac.uk |

| Stereoselectivity | May require chiral auxiliaries or resolution steps. | Often exhibits high intrinsic stereoselectivity. whiterose.ac.ukresearchgate.net |

| Waste Generation | Can produce significant amounts of chemical waste. | Generates less waste, with more biodegradable byproducts. ucl.ac.uk |

Development of Immobilized and Heterogeneous Catalysts for Continuous Processes

The development of immobilized and heterogeneous catalysts is crucial for creating efficient and scalable continuous manufacturing processes. These catalysts can be easily separated from the reaction mixture and reused, reducing costs and environmental impact. essentialchemicalindustry.org

Heterogeneous Catalysts:

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes. essentialchemicalindustry.org For reactions involving amino alcohols like this compound, solid-supported catalysts are being explored. For example, a solid-supported palladium(II) complex has been shown to be an effective heterogeneous catalyst for cross-coupling reactions. chemicalbook.com Iron-based heterogeneous catalysts are also gaining attention for their low cost and environmental friendliness in various organic transformations, including C-N bond formation. mdpi.com

Immobilized Catalysts for Continuous Flow:

Immobilizing catalysts on solid supports allows for their use in continuous flow reactors. This approach offers several advantages over batch processing, including better process control, higher throughput, and enhanced safety. The integration of immobilized catalysts with continuous flow systems is a key area of development for the large-scale production of fine chemicals derived from this compound.

Exploration of Novel Reaction Substrates and Methodologies

Researchers are continuously exploring new reaction partners and synthetic methods to expand the utility of this compound as a chiral building block.

Novel Substrates:

The versatility of this compound allows it to be reacted with a wide array of substrates to create novel molecules with potential applications in medicinal chemistry and materials science. smolecule.com For example, it can be coupled with various aryl halides to synthesize chiral ligands or pharmaceutical intermediates. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been optimized for the kiloscale synthesis of a pharmaceutical intermediate using this compound and 6-bromoisoquinoline-1-carbonitrile. acs.org

Emerging Methodologies:

New synthetic methodologies are being developed to create more complex chiral molecules from this compound. These include multicomponent reactions, where three or more reactants combine in a single step, and photoredox catalysis, which uses light to drive chemical reactions. unimi.itrsc.org For instance, the Passerini multicomponent reaction has been successfully performed in water, offering a green route to complex molecules. unimi.it

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling faster reaction optimization and on-demand production.

Flow Chemistry:

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The synthesis of this compound derivatives in continuous flow reactors can lead to more efficient and scalable manufacturing processes.

Automated Synthesis:

Automated synthesis platforms, such as the "ChemKonzert" system, allow for the solution-phase automated synthesis of complex molecules. beilstein-journals.org These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. The automated synthesis of versatile intermediates from amino alcohols has been demonstrated, showcasing the potential for applying this technology to derivatives of this compound. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for (2S)-3-amino-2-methylpropan-1-ol, and how can reaction conditions be optimized for higher yields?

The synthesis often involves enantioselective reduction or alkylation of precursor molecules. For example, describes a method where amino alcohols are dimethylated using alkyl halides under basic conditions (e.g., K₂CO₃ in acetone). To optimize yields, researchers should:

- Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediate stages.

- Adjust temperature (e.g., reflux vs. room temperature) to balance reaction speed and side-product formation.

- Purify via recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for isolating the enantiomerically pure product .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral analytical techniques are essential:

- Chiral HPLC : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases. Retention times can differentiate enantiomers (e.g., notes >99% e.e. for a related compound using similar methods).

- Optical Rotation : Compare observed [α]D values with literature data (e.g., +12.5° for the (2S) configuration in ethanol).

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in proton signals, enabling quantification of enantiomeric excess .

Q. What are the best practices for assessing the purity of this compound when commercial analytical data are unavailable?

- Combined Chromatography : Pair HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities.

- Elemental Analysis : Verify C, H, N content matches theoretical values (e.g., C₄H₁₁NO: C 54.20%, H 12.58%, N 15.82%).

- Karl Fischer Titration : Quantify residual water, critical for hygroscopic amino alcohols .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or drug synthesis?

The (2S) configuration dictates spatial orientation during reactions. For example:

- In Mannich reactions , the methyl group at C2 sterically hinders nucleophilic attack on one face, favoring formation of β-amino alcohols with specific configurations.

- In pharmaceutical intermediates , enantiopurity ensures correct binding to chiral biological targets (e.g., highlights similar compounds used in kinase inhibitor studies). Computational modeling (DFT or molecular docking) can predict stereoelectronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., dimerized amines) can skew bioassay results. Validate purity via LC-MS before testing.

- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO) may alter protonation states. Replicate experiments under standardized conditions.

- Enantiomer Cross-Contamination : Re-test activity using HPLC-purified samples to confirm stereospecific effects (see for quality control protocols) .

Q. How can this compound be functionalized to create novel ligands for metal-catalyzed reactions?

- Amino Group Derivatization : React with aldehydes (e.g., salicylaldehyde) to form Schiff base ligands for Cu(II) or Zn(II) complexes.

- Hydroxyl Group Modification : Tosylate the -OH group for nucleophilic substitution with phosphines or thiols.

- Coordination Studies : Use UV-Vis and EPR spectroscopy to characterize metal-ligand interactions. suggests related diamino alcohols form stable chelates with transition metals .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.